molecular formula C22H22FNO4S B11417449 N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(3-fluorobenzyl)-3,5-dimethyl-1-benzofuran-2-carboxamide

N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(3-fluorobenzyl)-3,5-dimethyl-1-benzofuran-2-carboxamide

Cat. No.: B11417449
M. Wt: 415.5 g/mol
InChI Key: RLADYERLLRCRIT-UHFFFAOYSA-N
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Description

N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(3-fluorobenzyl)-3,5-dimethyl-1-benzofuran-2-carboxamide is a complex organic compound featuring a benzofuran core, a fluorobenzyl group, and a dioxidotetrahydrothiophenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(3-fluorobenzyl)-3,5-dimethyl-1-benzofuran-2-carboxamide typically involves multiple steps:

    Formation of the Benzofuran Core: The benzofuran core can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Fluorobenzyl Group: This step often involves a nucleophilic substitution reaction where a fluorobenzyl halide reacts with a suitable nucleophile.

    Attachment of the Dioxidotetrahydrothiophenyl Moiety: This can be achieved through a coupling reaction, often using palladium-catalyzed cross-coupling techniques.

    Final Amidation: The final step involves the formation of the carboxamide group, typically through the reaction of an amine with a carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the dioxidotetrahydrothiophenyl moiety.

    Reduction: Reduction reactions may target the carbonyl group in the carboxamide.

    Substitution: The fluorobenzyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Products may include sulfoxides or sulfones.

    Reduction: Reduced amides or alcohols.

    Substitution: Substituted benzofuran derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in synthetic organic chemistry.

Biology

In biological research, this compound may serve as a probe or ligand in studies involving enzyme interactions or receptor binding due to its potential bioactivity.

Medicine

Medicinally, N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(3-fluorobenzyl)-3,5-dimethyl-1-benzofuran-2-carboxamide could be investigated for its pharmacological properties, including anti-inflammatory, anti-cancer, or antimicrobial activities.

Industry

In industry, this compound might be used in the development of new materials, such as polymers or coatings, due to its structural properties.

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. For instance, if used as a drug, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity or blocking receptor-ligand interactions.

Comparison with Similar Compounds

Similar Compounds

    N-(3-fluorobenzyl)-3,5-dimethyl-1-benzofuran-2-carboxamide: Lacks the dioxidotetrahydrothiophenyl moiety.

    N-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dimethyl-1-benzofuran-2-carboxamide: Lacks the fluorobenzyl group.

Uniqueness

N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(3-fluorobenzyl)-3,5-dimethyl-1-benzofuran-2-carboxamide is unique due to the combination of its structural features, which confer distinct chemical and biological properties. The presence of both the dioxidotetrahydrothiophenyl and fluorobenzyl groups enhances its reactivity and potential bioactivity compared to similar compounds.

Properties

Molecular Formula

C22H22FNO4S

Molecular Weight

415.5 g/mol

IUPAC Name

N-(1,1-dioxothiolan-3-yl)-N-[(3-fluorophenyl)methyl]-3,5-dimethyl-1-benzofuran-2-carboxamide

InChI

InChI=1S/C22H22FNO4S/c1-14-6-7-20-19(10-14)15(2)21(28-20)22(25)24(18-8-9-29(26,27)13-18)12-16-4-3-5-17(23)11-16/h3-7,10-11,18H,8-9,12-13H2,1-2H3

InChI Key

RLADYERLLRCRIT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)OC(=C2C)C(=O)N(CC3=CC(=CC=C3)F)C4CCS(=O)(=O)C4

Origin of Product

United States

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